molecular formula C10H19NO B13974838 2-Hydroxy-4,6,6-trimethylheptanenitrile CAS No. 63834-28-6

2-Hydroxy-4,6,6-trimethylheptanenitrile

Cat. No.: B13974838
CAS No.: 63834-28-6
M. Wt: 169.26 g/mol
InChI Key: ZNJCKHVAGVOTRE-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6,6-trimethylheptanenitrile is an organic compound with the molecular formula C10H19NO It is characterized by the presence of a hydroxyl group, a nitrile group, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6,6-trimethylheptan-2-one with hydroxylamine hydrochloride to form the oxime, followed by dehydration to yield the nitrile. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,6,6-trimethylheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or alkyl halides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-4,6,6-trimethylheptanenitrile or 2-carboxy-4,6,6-trimethylheptanenitrile.

    Reduction: Formation of 2-hydroxy-4,6,6-trimethylheptanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-4,6,6-trimethylheptanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6,6-trimethylheptanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxybenzaldehyde
  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol)

Comparison

2-Hydroxy-4,6,6-trimethylheptanenitrile is unique due to its branched alkyl chain and the presence of both hydroxyl and nitrile groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2-Hydroxy-4-methoxybenzaldehyde has a different aromatic structure and functional groups, leading to different reactivity and applications.

Properties

CAS No.

63834-28-6

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-hydroxy-4,6,6-trimethylheptanenitrile

InChI

InChI=1S/C10H19NO/c1-8(5-9(12)7-11)6-10(2,3)4/h8-9,12H,5-6H2,1-4H3

InChI Key

ZNJCKHVAGVOTRE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#N)O)CC(C)(C)C

Origin of Product

United States

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